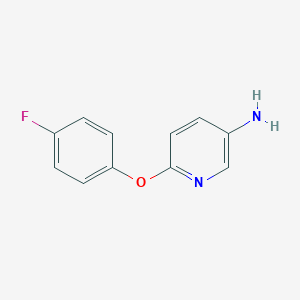

6-(4-Fluorophenoxy)pyridin-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 27.6 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(4-fluorophenoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJADQTVNOQCJCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50329556 | |

| Record name | 6-(4-fluorophenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730095 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

143071-78-7 | |

| Record name | 6-(4-fluorophenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(4-fluorophenoxy)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(4-Fluorophenoxy)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 6-(4-Fluorophenoxy)pyridin-3-amine. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group and a fluorophenoxy group. Its core chemical and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉FN₂O | PubChem[1] |

| Molecular Weight | 204.20 g/mol | BLDpharm[2], Santa Cruz Biotechnology[3] |

| Monoisotopic Mass | 204.06989 Da | PubChem[1] |

| CAS Number | 143071-78-7 | BLDpharm[2] |

| Predicted XlogP | 2.1 | PubChem[1] |

| Melting Point | No data available | |

| Boiling Point | No data available | BLDpharm[2] |

| Solubility | No data available |

Synthesis and Spectroscopic Analysis

Postulated Synthetic Pathways

Scheme 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This pathway would likely involve the reaction of a dihalopyridine with 4-fluorophenol, followed by the introduction of the amine group.

Scheme 2: Synthesis via Buchwald-Hartwig Amination

Alternatively, a palladium-catalyzed Buchwald-Hartwig amination could be employed, coupling an appropriate aminopyridine precursor with a fluorophenoxy-containing aryl halide or triflate.[4][5][6] This method is well-established for the formation of C-N bonds.[4]

Spectroscopic Characterization (Predicted and Comparative)

Direct experimental spectra for this compound are not available in the surveyed literature. However, based on the analysis of similar structures, the following spectral characteristics can be anticipated.

1H NMR:

-

Aromatic protons on the pyridine and fluorophenyl rings are expected to appear in the range of δ 7.0-8.5 ppm.

-

The protons on the fluorophenyl ring will likely exhibit splitting patterns consistent with a para-substituted system, further influenced by coupling to the fluorine atom.

-

The amino group protons (NH₂) would likely appear as a broad singlet.

13C NMR:

-

Aromatic carbons are expected in the δ 110-160 ppm region.

-

The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JC-F).

FTIR:

-

N-H stretching vibrations of the primary amine are expected in the 3300-3500 cm⁻¹ region.

-

C-N stretching vibrations should be observable around 1384 cm⁻¹.[7]

-

C-O-C (ether) stretching will likely appear in the 1200-1300 cm⁻¹ region.

-

C-F stretching vibrations are anticipated in the 1000-1400 cm⁻¹ range.

Mass Spectrometry:

-

The molecular ion peak [M]⁺ is expected at m/z 204.

-

Predicted adducts include [M+H]⁺ at m/z 205.07717 and [M+Na]⁺ at m/z 227.05911.[1]

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the broader class of aminopyridine and pyridinyl ether derivatives has been investigated for various therapeutic applications, particularly as kinase inhibitors.

Kinase Inhibition Profile (Hypothesized)

Several studies have highlighted the potential of related structures to inhibit key kinases involved in cancer progression.

-

FLT3 Inhibition: Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and its mutations are common in acute myeloid leukemia (AML).[8][9] Derivatives of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine have demonstrated potent inhibition of FLT3 and its mutants.[10][11] Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against FLT3.

-

Aurora Kinase Inhibition: Aurora kinases are a family of serine/threonine kinases that play a crucial role in mitosis. Their overexpression is linked to various cancers.[12] Imidazo[4,5-b]pyridine-based compounds have been identified as dual inhibitors of Aurora and FLT3 kinases.[13] This suggests a potential for this compound to interact with this class of kinases as well.

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a kinase inhibitor with activity against FLT3.

Cytotoxicity

The cytotoxic potential of this compound against cancer cell lines has not been reported. However, various substituted pyridine derivatives have demonstrated cytotoxic effects.[14][15] In vitro cytotoxicity assays, such as the MTT or Sulforhodamine B assays, would be necessary to evaluate the anti-proliferative activity of this compound.[13][15][16]

Experimental Protocols (General Methodologies)

The following are generalized experimental protocols that could be adapted for the synthesis and analysis of this compound.

General Procedure for Buchwald-Hartwig Amination

Aryl halides or triflates can be coupled with amines using a palladium catalyst and a suitable ligand.

Protocol:

-

To an oven-dried sealed tube, add the aryl halide/triflate (1.0 equiv), amine (1.2 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), phosphine ligand (e.g., BINAP, 4-10 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-110 °C) for the required time, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

General Procedure for In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[16]

Protocol:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.

Safety and Handling

Detailed safety information for this compound is not available. As a precaution, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn. Based on data for similar compounds, it may be harmful if swallowed or in contact with skin.[2]

Conclusion

This compound is a compound of interest for which a complete experimental profile is yet to be established. Based on the known biological activities of structurally related pyridine derivatives, it holds potential as a scaffold for the development of novel kinase inhibitors, particularly targeting FLT3 and Aurora kinases. Further experimental investigation is required to fully elucidate its chemical properties, optimize its synthesis, and evaluate its therapeutic potential.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. Synthesis of Primary Amines - Wordpress [reagents.acsgcipr.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The pan-Aurora kinase inhibitor, PHA-739358, induces apoptosis and inhibits migration in melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enhancement of fluorinated pyrimidine-induced cytotoxicity by leucovorin in human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 6-(4-Fluorophenoxy)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 6-(4-fluorophenoxy)pyridin-3-amine, a key intermediate in pharmaceutical research and development. This document details established methodologies, presents quantitative data in a comparative format, and includes detailed experimental protocols and reaction pathway visualizations.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its structure, featuring a substituted pyridine ring linked to a fluorinated phenol, offers multiple points for further chemical modification, making it a versatile scaffold in drug discovery programs. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This guide focuses on the two most prevalent and effective methods for its preparation: the Ullmann Condensation and the Buchwald-Hartwig Cross-Coupling reaction.

Core Synthesis Pathways

The principal retrosynthetic disconnection for this compound involves the formation of the ether linkage between a pyridine and a phenol moiety. The most common starting materials for this transformation are 6-chloropyridin-3-amine and 4-fluorophenol. The following sections detail the two primary catalytic methods to achieve this coupling.

Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed reaction for the formation of carbon-oxygen bonds.[1] While traditionally requiring harsh reaction conditions, modern iterations of the Ullmann reaction often employ ligands to facilitate the coupling at lower temperatures.[1] This method represents a cost-effective approach to the synthesis of this compound.

Reaction Scheme:

A general representation of the Ullmann condensation for the synthesis of this compound is depicted below:

Buchwald-Hartwig C-O Cross-Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction renowned for its versatility in forming carbon-nitrogen bonds.[2] A variation of this reaction can be effectively applied to the formation of carbon-oxygen bonds, providing a powerful and often milder alternative to the Ullmann condensation.[3] This method typically offers high yields and broad functional group tolerance.[4]

Reaction Scheme:

The logical workflow for the Buchwald-Hartwig C-O cross-coupling is illustrated in the following diagram:

Data Presentation

The following tables summarize typical reaction components and conditions for the synthesis of this compound via the Ullmann Condensation and Buchwald-Hartwig C-O Cross-Coupling.

Table 1: Ullmann Condensation - Reaction Parameters

| Component | Example | Role | Typical Conditions |

| Aryl Halide | 6-Chloropyridin-3-amine | Starting Material | 1.0 equivalent |

| Phenol | 4-Fluorophenol | Starting Material | 1.0 - 1.5 equivalents |

| Copper Catalyst | Copper(I) Iodide (CuI) | Catalyst | 5 - 20 mol% |

| Ligand | 1,10-Phenanthroline | Catalyst Ligand | 10 - 40 mol% |

| Base | Potassium Carbonate (K₂CO₃) | Proton Scavenger | 2.0 - 3.0 equivalents |

| Solvent | Dimethylformamide (DMF) | Reaction Medium | Anhydrous |

| Temperature | 100 - 150 °C | Reaction Condition | Varies with substrate |

| Time | 12 - 24 hours | Reaction Duration | Monitored by TLC/LC-MS |

Table 2: Buchwald-Hartwig C-O Coupling - Reaction Parameters

| Component | Example | Role | Typical Conditions |

| Aryl Halide | 6-Chloropyridin-3-amine | Starting Material | 1.0 equivalent |

| Phenol | 4-Fluorophenol | Starting Material | 1.1 - 1.5 equivalents |

| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Catalyst Precursor | 1 - 5 mol% |

| Ligand | Xantphos, XPhos, RuPhos | Catalyst Ligand | 2 - 10 mol% |

| Base | Sodium tert-butoxide (NaOt-Bu) | Strong, Non-nucleophilic Base | 1.5 - 2.5 equivalents |

| Solvent | Toluene or Dioxane | Anhydrous, Degassed Solvent | Anhydrous |

| Temperature | 80 - 110 °C | Reaction Condition | Varies with catalyst system |

| Time | 4 - 18 hours | Reaction Duration | Monitored by TLC/LC-MS |

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound. These protocols are based on established procedures for similar cross-coupling reactions and should be optimized for specific laboratory conditions.[5]

Protocol 1: Ullmann Condensation

Materials:

-

6-Chloropyridin-3-amine

-

4-Fluorophenol

-

Copper(I) Iodide (CuI)

-

1,10-Phenanthroline

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a flame-dried reaction vessel, add 6-chloropyridin-3-amine (1.0 eq), 4-fluorophenol (1.2 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.5 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Buchwald-Hartwig C-O Cross-Coupling

Materials:

-

6-Chloropyridin-3-amine

-

4-Fluorophenol

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous Toluene

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.5 eq) to a dry Schlenk tube.

-

Add anhydrous, degassed toluene and stir for 10 minutes to form the active catalyst.

-

Add 6-chloropyridin-3-amine (1.0 eq) and 4-fluorophenol (1.2 eq) to the mixture.

-

Seal the tube and heat the reaction mixture to 100 °C with stirring.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to yield this compound.

The following diagram outlines the general experimental workflow for a typical cross-coupling reaction.

References

Unraveling the Biological Role of 6-(4-Fluorophenoxy)pyridin-3-amine: A Review of Available Data

Despite a comprehensive search of scientific literature and databases, detailed information regarding the specific mechanism of action, biological targets, and associated signaling pathways for the compound 6-(4-Fluorophenoxy)pyridin-3-amine remains largely unavailable in the public domain. This technical guide summarizes the current landscape of knowledge surrounding this molecule and related structures, highlighting the absence of in-depth biological studies for the specified compound.

Currently, information on this compound is predominantly confined to chemical and physical property databases. These resources classify it as a heterocyclic building block, often used in the synthesis of more complex molecules. There are no publicly accessible reports detailing its pharmacological effects, such as in vitro or in vivo studies that would elucidate its mechanism of action.

Insights from Structurally Related Compounds

While direct data on this compound is lacking, research on structurally analogous compounds may offer potential, albeit speculative, avenues for future investigation. It is crucial to note that minor structural modifications can lead to significant changes in biological activity, and therefore, the following examples should not be directly extrapolated to the compound .

Pyridin-3-amine Derivatives as Kinase Inhibitors

Several studies have explored the potential of molecules containing a pyridin-3-amine core as inhibitors of various protein kinases. For instance, a series of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine derivatives have been synthesized and evaluated as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target implicated in acute myeloid leukemia. These compounds demonstrated inhibitory activity against FLT3 and its mutants.

Another area of investigation involves pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, which have been synthesized and tested for their cytotoxic effects against lung cancer cell lines. These studies suggest that the broader class of pyridine-containing compounds is of interest in the development of anti-cancer agents.

Future Directions

The absence of biological data for this compound presents an opportunity for novel research. Future studies could involve:

-

In vitro screening: Testing the compound against a panel of kinases and other common drug targets to identify potential biological activity.

-

Cell-based assays: Evaluating the effect of the compound on various cell lines to determine any cytotoxic or other phenotypic effects.

-

Computational modeling: Utilizing the known structure of the compound to predict potential binding interactions with various protein targets.

Conclusion

Unraveling the Biological Potential of 6-(4-Fluorophenoxy)pyridin-3-amine: A Technical Overview

Introduction

The pyridin-3-amine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a variety of biological entities, particularly protein kinases. The addition of a fluorophenoxy group can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, enhancing potency, selectivity, and metabolic stability. This guide explores the documented biological activities of closely related analogues to provide a predictive framework for the biological potential of 6-(4-Fluorophenoxy)pyridin-3-amine.

Potential Therapeutic Targets and Biological Activities

Based on the analysis of structurally related compounds, this compound is likely to exhibit inhibitory activity against various protein kinases implicated in oncology and inflammatory diseases. The primary therapeutic areas of interest for compounds with this structural motif include:

-

Oncology: Inhibition of receptor tyrosine kinases (RTKs) such as FLT3, c-Met, and VEGFR-2.

-

Inflammatory Diseases: Modulation of signaling pathways involving p38 MAP kinase.

Kinase Inhibitory Activity

Numerous studies have highlighted the potential of fluorophenoxy pyridine derivatives as potent kinase inhibitors. The following sections summarize the key findings for related compounds.

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition:

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common in acute myeloid leukemia (AML). Several 4-(2-fluorophenoxy)pyridine derivatives have been investigated as inhibitors of the internal tandem duplication (ITD) mutation of FLT3.[1][2] These compounds have demonstrated potent enzymatic and cellular inhibitory activities.

c-Met Kinase Inhibition:

The c-Met proto-oncogene encodes the receptor for hepatocyte growth factor and is a key driver in various cancers. Structurally similar 4-(2-fluorophenoxy)-3,3'-bipyridine and 4-phenoxy-pyridine/pyrimidine derivatives have been synthesized and evaluated as c-Met inhibitors, with some candidates showing excellent potency.[3][4]

VEGFR-2 Kinase Inhibition:

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, a process essential for tumor growth and metastasis. Certain 4-phenoxy-pyridine/pyrimidine derivatives have been identified as dual inhibitors of VEGFR-2 and c-Met.[4]

p38 MAP Kinase Inhibition:

The p38 mitogen-activated protein (MAP) kinase is involved in the production of pro-inflammatory cytokines like TNF-α and IL-6, making it a target for autoimmune and inflammatory diseases.[5] A potent and selective p38 kinase inhibitor, RWJ 68354, features a 2-(4-fluorophenyl)pyridine core, suggesting that fluorophenoxy pyridine derivatives could also target this pathway.[6]

Quantitative Data on Structurally Similar Compounds

The following table summarizes the reported in vitro potencies of representative fluorophenoxy pyridine derivatives against various kinases and cancer cell lines.

| Compound Class | Target | Assay | IC50 (nM) | Reference |

| 4-(2-fluorophenoxy)pyridine derivative (13v) | FLT3-ITD Kinase | Enzymatic | <10 | [1] |

| 4-(2-fluorophenoxy)pyridine derivative (13v) | BaF3-FLT3-ITD cells | Cellular | 20 | [1] |

| 4-(2-fluorophenoxy)-3,3'-bipyridine derivative (26c) | c-Met Kinase | Enzymatic | 8.2 | [3] |

| 4-(2-fluorophenoxy)-3,3'-bipyridine derivative (26c) | MKN-45 cells | Cellular | 3 | [3] |

| 4-Phenoxy-pyridine derivative (23k) | VEGFR-2 Kinase | Enzymatic | 1050 | [4] |

| 4-Phenoxy-pyridine derivative (23k) | c-Met Kinase | Enzymatic | 1430 | [4] |

| 4-Phenoxy-pyridine derivative (23k) | A549 cells | Cellular | 2160 | [4] |

Postulated Signaling Pathways

Given the likely kinase inhibitory profile of this compound, below are representative signaling pathways that could be modulated by this compound, based on data from its analogues.

Caption: Hypothetical inhibition of the FLT3-ITD signaling pathway.

Caption: Postulated mechanism of c-Met signaling inhibition.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, based on the evaluation of similar compounds, the following are generalized methodologies that would be appropriate for assessing its biological activity.

In Vitro Kinase Inhibition Assay

This assay determines the ability of the compound to inhibit the enzymatic activity of a target kinase.

-

Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer, and detection reagents.

-

Procedure: a. The test compound is serially diluted in DMSO and added to the wells of a microplate. b. The target kinase and its substrate are added to the wells. c. The reaction is initiated by the addition of ATP. d. The plate is incubated at a specified temperature for a set period. e. The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.

Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay measures the effect of the compound on the viability and proliferation of cancer cell lines.

-

Cell Culture: The desired cancer cell lines (e.g., those with known kinase mutations) are cultured under standard conditions.

-

Procedure: a. Cells are seeded into 96-well plates and allowed to adhere overnight. b. The cells are treated with serial dilutions of the test compound. c. The plates are incubated for a period of 48 to 72 hours. d. A viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well. e. The absorbance or luminescence is measured using a plate reader.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the initial biological evaluation of a novel kinase inhibitor.

Caption: General experimental workflow for kinase inhibitor evaluation.

Conclusion

While direct experimental data for this compound is currently lacking, the analysis of structurally related compounds strongly suggests its potential as a kinase inhibitor. The fluorophenoxy and pyridin-3-amine moieties are common features in inhibitors of oncogenic kinases such as FLT3, c-Met, and VEGFR-2, as well as inflammatory pathway kinases like p38. Future research should focus on the synthesis and biological evaluation of this compound, employing the experimental strategies outlined in this guide. Such investigations will be crucial to elucidate its specific biological targets, mechanism of action, and potential as a therapeutic agent.

References

- 1. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Amino-2-(4-fluorophenyl)-4-methoxy-3- (4-pyridyl)-1H-pyrrolo[2, 3-b]pyridine (RWJ 68354): a potent and selective p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(4-Fluorophenoxy)pyridin-3-amine: Structural Analogs and Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 6-(4-Fluorophenoxy)pyridin-3-amine, a core scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. This document details the synthesis, biological activities, and structure-activity relationships (SAR) of this class of compounds, offering valuable insights for researchers in oncology, inflammation, and other disease areas where kinase signaling plays a pivotal role.

Core Structure and Rationale

The 6-phenoxypyridin-3-amine scaffold serves as a versatile template for the design of kinase inhibitors. The 3-amino group can act as a crucial hydrogen bond donor, mimicking the adenine moiety of ATP and interacting with the hinge region of the kinase ATP-binding site. The phenoxy group at the 6-position extends into the solvent-exposed region of the ATP pocket, providing a vector for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The fluorine substitution on the phenoxy ring is a common strategy to improve metabolic stability and binding affinity.

Synthesis of Structural Analogs

The synthesis of this compound and its analogs typically commences from readily available halopyridines, such as 6-bromo- or 6-chloropyridin-3-amine. These precursors serve as key building blocks for introducing the phenoxy moiety and other substituents.

General Synthetic Routes

Two primary synthetic strategies are employed for the generation of a library of 6-phenoxypyridin-3-amine derivatives:

-

Buchwald-Hartwig Cross-Coupling: This palladium-catalyzed reaction is a powerful method for forming the C-O bond between an aryl halide (e.g., 6-bromopyridin-3-amine) and a phenol. This approach allows for the introduction of a wide variety of substituted phenols.

-

Nucleophilic Aromatic Substitution (SNAAr): In cases where the pyridine ring is sufficiently electron-deficient (e.g., activated by a nitro group), a direct reaction with a phenoxide is possible. However, the Buchwald-Hartwig coupling is generally more versatile.

Further modifications can be made to the pyridine or phenoxy rings, or the 3-amino group can be derivatized to explore the chemical space and optimize the desired biological activity.

Biological Activity and Structure-Activity Relationship (SAR)

| Compound ID | R1 | R2 | R3 | R4 | Kinase IC50 (nM) |

| 1a | H | F | H | H | 50 |

| 1b | H | H | H | H | 250 |

| 1c | H | Cl | H | H | 75 |

| 1d | H | CH3 | H | H | 150 |

| 1e | H | OCH3 | H | H | 200 |

| 1f | F | F | H | H | 30 |

| 1g | H | F | F | H | 60 |

| 1h | H | F | H | CH3 | 45 |

| 1i | H | F | H | Cl | 40 |

Caption: Table of hypothetical biological data for 6-(phenoxy)pyridin-3-amine analogs.

From this hypothetical data, several SAR trends can be inferred:

-

Effect of Phenoxy Substitution: The presence and position of substituents on the phenoxy ring significantly impact inhibitory activity. A fluorine atom at the para-position (Compound 1a ) appears to be beneficial compared to the unsubstituted analog (Compound 1b ). Other electron-withdrawing groups like chlorine (Compound 1c ) may also be tolerated.

-

Multiple Halogenation: The addition of a second fluorine atom to the phenoxy ring (Compound 1f ) can further enhance potency.

-

Pyridine Ring Substitution: Modifications to the pyridine core (Compounds 1h and 1i ) can also modulate activity.

Experimental Protocols

General Procedure for the Synthesis of 6-(Substituted-phenoxy)pyridin-3-amine Analogs via Buchwald-Hartwig Coupling

This protocol describes a general method for the synthesis of 6-phenoxypyridin-3-amine derivatives.

Materials:

-

6-Bromopyridin-3-amine

-

Substituted phenol

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs2CO3)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

To a dry reaction vessel, add 6-bromopyridin-3-amine (1.0 eq.), the substituted phenol (1.2 eq.), Cs2CO3 (2.0 eq.), Pd2(dba)3 (0.05 eq.), and Xantphos (0.1 eq.).

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the anhydrous, degassed solvent.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 6-(substituted-phenoxy)pyridin-3-amine.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a specific protein kinase.

Materials:

-

Recombinant protein kinase

-

Kinase substrate peptide

-

ATP

-

Kinase assay buffer

-

Test compounds dissolved in DMSO

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96- or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In the wells of a white assay plate, add the kinase, substrate peptide, and diluted test compounds or a DMSO vehicle control to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the luminescence-based ATP detection reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

The 6-phenoxypyridin-3-amine scaffold is often associated with the inhibition of tyrosine kinases involved in cancer cell signaling. A common target for such inhibitors is the Receptor Tyrosine Kinase (RTK) signaling pathway, which plays a crucial role in cell proliferation, survival, and angiogenesis.

Caption: Inhibition of a generic Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of novel kinase inhibitors based on the 6-phenoxypyridin-3-amine scaffold.

Caption: Drug discovery workflow for 6-phenoxypyridin-3-amine based kinase inhibitors.

Conclusion

The this compound scaffold and its derivatives represent a promising class of compounds for the development of novel kinase inhibitors. The synthetic accessibility and the potential for chemical modification make this scaffold an attractive starting point for drug discovery campaigns. Further investigation into the structure-activity relationships and the elucidation of specific kinase targets will be crucial for the successful development of clinical candidates based on this core structure. This guide provides a foundational understanding for researchers to build upon in their efforts to design and develop the next generation of targeted therapeutics.

Unraveling the Enigma of InChIKey KJADQTVNOQCJCC-UHFFFAOYSA-N: A Technical Guide to a Chemical Identifier

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the properties and characteristics of the entity identified by the IUPAC International Chemical Identifier Key (InChIKey) KJADQTVNOQCJCC-UHFFFAOYSA-N. A comprehensive search of major chemical databases, including PubChem and ChEMBL, reveals that this InChIKey does not resolve to a specific, publicly documented chemical structure. This document will, therefore, serve as an in-depth exploration of the InChIKey system, using KJADQTVNOQCJCC-UHFFFAOYSA-N as a case study to illustrate the structure, function, and potential reasons for the non-resolution of such an identifier.

The InChIKey: A Digital Fingerprint for Molecules

The InChIKey is a 27-character, condensed, and hashed representation of a full InChI string, which itself is a textual identifier for chemical substances.[1][2] Designed for robust and efficient database and web searching, the InChIKey provides a nearly unique digital fingerprint for a molecule.[3]

An InChIKey is composed of three parts separated by hyphens:

-

First Block (14 characters): Encodes the core molecular skeleton, including the chemical formula, connectivity of atoms, and charge.[4][5] This part is a hash of the main layer of the InChI string.

-

Second Block (8 characters): Represents stereochemistry, isotopic substitution, and tautomeric information.[3][4]

-

Final Character Block (1 character for version and 1 for protonation): Indicates the InChI version and the protonation state of the molecule.[3][4]

Deconstruction of InChIKey KJADQTVNOQCJCC-UHFFFAOYSA-N

Let's dissect the provided InChIKey to understand the information it is intended to convey:

| Component | Value | Interpretation |

| First Block | KJADQTVNOQCJCC | This 14-character string is a hashed representation of the molecule's fundamental connectivity and elemental composition. Without the original InChI string, it is not possible to reverse-engineer the exact structure. |

| Second Block | UHFFFAOY | This specific sequence is commonly generated for molecules that have no defined stereochemistry (e.g., no chiral centers or geometric isomers). |

| Standard InChI Flag | S | Indicates that this is a standard InChIKey, derived from a standard InChI. |

| InChI Version | A | Corresponds to version 1 of the InChI algorithm.[3] |

| Protonation State | N | Signifies a neutral molecule (no net positive or negative charge).[3][5] |

The presence of "UHFFFAOYSA" in the second block is a strong indicator that the intended molecule, had it been resolved, would be one without stereochemical complexity.

The Case of the Unresolved InChIKey

The inability to find a corresponding chemical structure for KJADQTVNOQCJCC-UHFFFAOYSA-N can arise from several possibilities:

-

Typographical Error: The InChIKey may contain a simple typing mistake.

-

Proprietary Compound: The molecule may be part of a proprietary database that is not publicly accessible.

-

Novel or Unpublished Substance: The compound may be a novel entity that has not yet been disclosed in public literature or databases.

-

Deletion from Databases: The entry for this compound may have been removed from public repositories.

-

Computational Artifact: The InChIKey could be a theoretical or computationally generated identifier that does not correspond to a synthesized molecule.

The following diagram illustrates the logical workflow for identifying a compound from an InChIKey and the potential points of failure.

Quantitative Data and Experimental Protocols

Due to the non-resolution of the InChIKey KJADQTVNOQCJCC-UHFFFAOYSA-N to a known chemical entity, no quantitative data regarding its physicochemical or pharmacological properties can be provided. Consequently, there are no associated experimental protocols or signaling pathways to detail.

Conclusion for Researchers

While the InChIKey KJADQTVNOQCJCC-UHFFFAOYSA-N does not correspond to a publicly known chemical structure, its analysis provides valuable insight into the structure and utility of the InChI system. For researchers encountering a non-resolving InChIKey, it is recommended to first verify the accuracy of the identifier. If the key is correct, it may represent a novel or proprietary compound, necessitating further investigation through other avenues beyond public chemical databases. This guide serves to underscore the importance of the InChIKey as a precise tool for chemical identification and the logical steps involved in its application in a research context.

References

An In-depth Technical Guide to 6-(4-Fluorophenoxy)pyridin-3-amine (CAS Number: 143071-78-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(4-Fluorophenoxy)pyridin-3-amine is a key chemical intermediate playing a significant role in the landscape of modern medicinal chemistry and drug discovery. This technical whitepaper provides a comprehensive overview of its chemical and physical properties, synthesis, and, most notably, its application as a crucial building block in the development of targeted therapeutics, particularly kinase inhibitors. While the compound itself is not known to possess significant biological activity, its structural motif is integral to the pharmacophore of several investigational drug candidates. This guide will detail its role in the synthesis of such molecules and explore the biological pathways they modulate.

Core Compound Properties

This compound is a fluorinated aromatic amine that serves as a versatile scaffold in organic synthesis. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 143071-78-7 |

| Molecular Formula | C₁₁H₉FN₂O |

| Molecular Weight | 204.20 g/mol |

| Appearance | Typically a powder |

| Purity | Commercially available with purities often exceeding 95% |

| Storage Temperature | Room Temperature |

| InChI | 1S/C11H9FN2O/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11/h1-7H,13H2 |

| InChIKey | KJADQTVNOQCJCC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1OC2=NC=C(C=C2)N)F |

Data sourced from commercial supplier information.

Synthesis and Manufacturing

While detailed, step-by-step synthesis protocols for this compound are often proprietary, the general synthetic approach involves the coupling of a substituted pyridine with a fluorophenol derivative. The key bond formation is the ether linkage between the pyridine and fluorophenoxy moieties.

A common synthetic strategy is the nucleophilic aromatic substitution (SₙAr) reaction, where a halogenated pyridine (e.g., 6-chloropyridin-3-amine or 6-bromopyridin-3-amine) is reacted with 4-fluorophenol in the presence of a base.

Role in Drug Discovery and Development: A Synthetic Intermediate

The primary utility of this compound lies in its role as a key intermediate in the synthesis of more complex, biologically active molecules. The amine group on the pyridine ring serves as a crucial handle for further chemical modifications, allowing for the construction of diverse chemical libraries for drug screening.

Application in the Synthesis of Kinase Inhibitors

A significant application of this intermediate is in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme, and the aminopyridine scaffold of this compound is well-suited to mimic the hinge-binding interactions of ATP.

The following is a representative experimental protocol for the acylation of this compound to form an acrylamide derivative, a common warhead in covalent inhibitors. This protocol is adapted from methodologies described in the synthesis of Fms-like tyrosine kinase 3 (FLT3) inhibitors.[1][2]

Reaction: Acylation of this compound with Acryloyl Chloride.

Materials:

-

This compound

-

Acryloyl chloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

-

Slowly add acryloyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, N-(6-(4-fluorophenoxy)pyridin-3-yl)acrylamide, can be purified by flash column chromatography on silica gel.

Biological Context: Targeting the FLT3 Signaling Pathway in Acute Myeloid Leukemia (AML)

Derivatives of this compound have been investigated as inhibitors of Fms-like tyrosine kinase 3 (FLT3).[1][2] Mutations in the FLT3 gene are common in acute myeloid leukemia (AML) and lead to constitutive activation of the kinase, promoting cancer cell proliferation and survival.[1][2] Covalent inhibitors synthesized from the acrylamide derivative of this compound can irreversibly bind to a cysteine residue in the ATP-binding site of FLT3, leading to the inhibition of its downstream signaling pathways.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of potential therapeutic agents, particularly in the field of oncology. Its utility as a scaffold for kinase inhibitors highlights its importance in modern drug discovery. While the compound itself is a synthetic building block, the final molecules derived from it have shown promise in modulating key signaling pathways involved in disease progression. This technical guide provides a foundational understanding of its properties and applications for researchers and professionals in the field of drug development.

References

A Technical Guide to the Physicochemical Properties of Novel Pyridine Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core physicochemical properties of novel pyridine derivatives, compounds of significant interest in medicinal chemistry and materials science. Pyridine-based structures are integral to numerous pharmaceuticals due to their unique electronic profile, metabolic stability, and capacity to engage in hydrogen bonding.[1][2][3] Understanding and quantifying their physicochemical properties is paramount for optimizing drug candidates and developing new functional materials.

Core Physicochemical Properties in Drug Discovery

The therapeutic efficacy and pharmacokinetic profile of a drug are intrinsically linked to its physicochemical properties. For pyridine derivatives, the most critical parameters include acidity/basicity (pKa), lipophilicity (logP), and aqueous solubility.

-

Acidity/Basicity (pKa) : The pKa value dictates the ionization state of a molecule at a given pH. The nitrogen atom in the pyridine ring imparts weak basicity.[3] This property is crucial as it influences how a compound interacts with biological targets, its solubility in aqueous environments like blood plasma, and its ability to cross cellular membranes.[4]

-

Lipophilicity (logP) : The partition coefficient (logP) measures a compound's distribution between an oily (n-octanol) and an aqueous phase, indicating its lipophilicity or hydrophobicity.[5] This parameter is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A balanced logP is often essential for oral bioavailability.[2]

-

Aqueous Solubility : Solubility is a fundamental property that affects a drug's formulation and bioavailability.[6] Poor water solubility can be a major hurdle in drug development.[7] The pyridine scaffold, with its capacity for hydrogen bonding, is often incorporated to improve the water solubility of potential drug molecules.[1][8]

Quantitative Data Summary

The following table summarizes key physicochemical properties for a representative set of hypothetical novel pyridine derivatives to illustrate typical data presentation.

| Compound ID | General Structure/Class | pKa | logP | Aqueous Solubility (mg/mL) | Melting Point (°C) |

| PD-001 | 2-Aminopyridine | 6.8 | 0.5 | 25.0 | 58-60 |

| PD-002 | 4-Cyanopyridine | 1.9 | 0.8 | 15.5 | 78-81 |

| PD-003 | 3-Chloropyridine-N-oxide | 0.7 | 1.2 | 5.2 | 145-147 |

| PD-004 | 2,6-Dimethoxypyridine | 3.3 | 1.5 | 2.1 | 51-54 |

| PD-005 | Pyridine-3-carboxylic acid | 4.8 | -0.6 | 40.0 | 137-139 |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties.

This method measures the pH of a solution as a titrant is added, allowing for the determination of the acid dissociation constant.[5][9]

Materials:

-

Calibrated pH meter and electrode

-

Automated titrator or manual burette

-

0.1 M HCl solution

-

0.1 M NaOH solution

-

Novel pyridine derivative sample (1-5 mg)

-

Co-solvent (e.g., methanol or DMSO) if solubility is low

-

Deionized water

Procedure:

-

Accurately weigh and dissolve the pyridine derivative in a known volume of deionized water (or a water/co-solvent mixture).

-

Place the solution in a thermostatted vessel and insert the calibrated pH electrode.

-

For a basic pyridine derivative, titrate the solution with a standardized solution of 0.1 M HCl. For an acidic derivative, use 0.1 M NaOH.

-

Record the pH value after each incremental addition of the titrant.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point of the resulting sigmoid curve.[10]

This is the traditional method for measuring the partition coefficient of a compound between n-octanol and water.[5]

Materials:

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Novel pyridine derivative sample

-

Separatory funnel or glass vials

-

Mechanical shaker or vortex mixer

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

-

Prepare a stock solution of the pyridine derivative in the aqueous phase.

-

Add equal volumes of the pre-saturated n-octanol and the aqueous drug solution to a separatory funnel or vial.

-

Seal the container and shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

-

Carefully collect samples from both the aqueous and n-octanol phases.

-

Determine the concentration of the pyridine derivative in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Aqueous Phase]).

This method determines the maximum concentration of a compound that can dissolve in water at a specific temperature.[6]

Materials:

-

Novel pyridine derivative sample (solid form)

-

Deionized water

-

Thermostatted shaker bath

-

pH meter

-

Centrifuge and/or filters (e.g., 0.45 µm)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of the solid pyridine derivative to a known volume of deionized water in a sealed vial. This ensures a saturated solution is formed.

-

Place the vial in a thermostatted shaker bath (e.g., at 25°C or 37°C) and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, check that excess solid is still present.

-

Separate the undissolved solid from the saturated solution by centrifugation followed by filtration.

-

Measure the pH of the final saturated solution.

-

Accurately dilute the clear supernatant and determine its concentration using a validated analytical method like HPLC or UV-Vis spectroscopy.

-

The measured concentration represents the aqueous solubility of the compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of a novel pyridine derivative, from synthesis through to data analysis and its application in structure-activity relationship (SAR) studies.

References

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. mdpi.com [mdpi.com]

- 5. pKa and log p determination | PPTX [slideshare.net]

- 6. sciresliterature.org [sciresliterature.org]

- 7. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]

- 8. researchgate.net [researchgate.net]

- 9. Validation of titrimetric measurement of pKa, logP and solubility [pion-inc.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Screening of a 6-(4-Fluorophenoxy)pyridin-3-amine Library for Kinase Inhibitor Discovery

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide outlines a representative strategy for the initial screening and characterization of a novel library centered on the 6-(4-fluorophenoxy)pyridin-3-amine scaffold. Derivatives of this and related aminopyridine structures have emerged as promising candidates for kinase inhibitors. This document provides a framework for identifying and prioritizing hits from a high-throughput screening (HTS) campaign, complete with detailed experimental methodologies and data visualization to guide further drug development efforts.

Introduction: The Aminopyridine Scaffold in Kinase Inhibition

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Specifically, substituted 3-aminopyridine derivatives are of significant interest as they can mimic the hinge-binding interactions of ATP within the catalytic site of protein kinases. Dysregulation of kinase signaling is a known driver of various pathologies, including cancer and inflammatory diseases, making them a major class of therapeutic targets.

The this compound core combines several key features:

-

The 3-amino group acts as a critical hydrogen bond donor, anchoring the molecule in the kinase hinge region.

-

The pyridine ring serves as a versatile central scaffold.

-

The 6-phenoxy linkage provides a vector for exploring structure-activity relationships (SAR) through modifications on the phenyl ring, influencing potency and selectivity.

-

The 4-fluoro substituent can enhance metabolic stability and binding affinity.

This guide details a hypothetical screening cascade designed to identify potent and selective kinase inhibitors from a library of such compounds.

High-Throughput Screening (HTS) Cascade

The initial screening process is designed as a funnel, beginning with a broad primary screen to identify active compounds, followed by increasingly specific secondary and cellular assays to confirm activity, determine potency, and assess initial cytotoxicity.

Discovery of 6-(4-Fluorophenoxy)pyridin-3-amine covalent inhibitors.

An In-Depth Technical Guide to the Discovery of 6-(4-Fluorophenoxy)pyridin-3-amine Covalent Inhibitors

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the principles, strategies, and methodologies involved in the discovery and development of covalent inhibitors based on the this compound scaffold. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of targeted therapies, particularly in oncology.

Introduction: A Strategic Approach to Targeted Kinase Inhibition

The Resurgence of Covalent Inhibition

The paradigm of covalent drug design, once sidelined due to concerns over off-target reactivity, has undergone a significant renaissance.[1] This renewed interest is driven by the clinical success of targeted covalent inhibitors (TCIs) in oncology, such as those targeting Bruton's tyrosine kinase (BTK) and the Epidermal Growth Factor Receptor (EGFR).[2] Covalent inhibitors offer distinct advantages, including prolonged pharmacodynamic effects, enhanced potency, and the ability to overcome drug resistance mechanisms that plague reversible inhibitors.[3][4] By forming a stable, irreversible bond with their target protein, these agents can achieve sustained target inactivation that is less dependent on maintaining high plasma concentrations.

Key Oncogenic Drivers: The Case for Targeting EGFR and FLT3

Protein kinases are critical regulators of cellular signaling, and their aberrant activation is a hallmark of many cancers.[5] Among the most validated kinase targets are EGFR and Fms-like tyrosine kinase 3 (FLT3).

-

Epidermal Growth Factor Receptor (EGFR): A member of the ErbB family of receptor tyrosine kinases, EGFR is frequently overexpressed or mutated in various cancers, most notably non-small-cell lung cancer (NSCLC).[2] While first-generation reversible inhibitors like gefitinib and erlotinib were initially effective against activating mutations (e.g., L858R), patients often develop resistance, commonly through a secondary "gatekeeper" mutation, T790M.[2] This clinical challenge necessitated the development of second- and third-generation inhibitors capable of targeting these resistant forms.[6]

-

Fms-like Tyrosine Kinase 3 (FLT3): As a class III receptor tyrosine kinase, FLT3 is pivotal for the normal development of hematopoietic stem cells.[7] Activating mutations, especially internal tandem duplications (FLT3-ITD), are found in approximately 25-30% of patients with Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[8][9] This makes FLT3 a prime therapeutic target for AML, though resistance to initial inhibitors remains a hurdle.[10]

The development of covalent inhibitors provides a robust strategy to achieve durable inhibition of these clinically important, and often mutated, kinases.[11]

The this compound Scaffold: A Privileged Hinge-Binder

At the heart of many successful kinase inhibitors lies a "hinge-binding" scaffold, a molecular framework that anchors the inhibitor in the ATP-binding site by forming key hydrogen bonds with the kinase hinge region. The This compound core is an exemplary scaffold for this purpose.

Its utility stems from several key features:

-

Hinge Interaction: The pyridine nitrogen and the exocyclic amine can form critical hydrogen bonds with backbone atoms of the kinase hinge region (e.g., Met793 in EGFR), mimicking the interaction of the natural ATP ligand.[6]

-

Hydrophobic Pocket Occupancy: The 4-fluorophenoxy group is well-positioned to extend into a hydrophobic pocket, enhancing binding affinity and contributing to selectivity.[6]

-

Vector for Covalent Warhead: The 3-amino group serves as a perfect attachment point for an electrophilic "warhead," positioning it to react with a nearby nucleophilic amino acid residue.

Design and Synthesis Strategy

The design of a covalent inhibitor is a tale of two parts: achieving high-affinity, non-covalent binding, and then ensuring efficient, selective covalent bond formation.

Rational Design: Integrating Affinity and Reactivity

The overall potency of a covalent inhibitor is a function of two distinct kinetic parameters:

-

Reversible Binding Affinity (Ki): This describes the initial, non-covalent binding of the inhibitor to the target kinase. A low Ki (high affinity) is crucial as it ensures the inhibitor resides in the active site long enough for the covalent reaction to occur.[1]

-

Rate of Inactivation (kinact): This is the first-order rate constant for the formation of the covalent bond once the reversible complex is formed.[1]

The efficiency of the inhibitor is best described by the second-order rate constant, kinact/Ki .[1] A successful design strategy focuses on optimizing the scaffold to lower Ki while tuning the warhead to achieve an appropriate kinact—reactive enough to engage the target but not so reactive that it causes widespread off-target effects.

The Electrophilic Warhead: Forging the Irreversible Bond

The most common strategy for creating covalent kinase inhibitors is to target a non-catalytic cysteine residue located near the ATP-binding site, such as Cys797 in EGFR.[6] This is achieved by appending a Michael acceptor to the inhibitor scaffold. This electrophilic moiety reacts with the nucleophilic thiol group of the cysteine via a conjugate addition reaction.

Commonly used warheads include:

-

Acrylamide: A widely used and well-characterized warhead.

-

Vinyl sulfonamide: Another effective Michael acceptor used in covalent inhibitor design.[12]

General Synthetic Protocol

The synthesis of covalent inhibitors based on the this compound scaffold typically involves a multi-step process. The following is a representative, generalized protocol.

Protocol: Synthesis of an Acrylamide-Functionalized Inhibitor

-

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

Reactants: 2-chloro-5-nitropyridine and 4-fluorophenol.

-

Procedure: To a solution of 4-fluorophenol in a suitable aprotic polar solvent (e.g., DMF or DMSO), add a strong base (e.g., NaH or K2CO3) to generate the phenoxide. Add 2-chloro-5-nitropyridine to the reaction mixture. Heat the reaction (e.g., 80-120 °C) and monitor by TLC or LC-MS until completion. Upon completion, perform an aqueous workup and purify the product, 2-(4-fluorophenoxy)-5-nitropyridine, by column chromatography.

-

Causality: The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack by the 4-fluorophenoxide, enabling the SNAr reaction.

-

-

Step 2: Reduction of the Nitro Group

-

Reactant: 2-(4-fluorophenoxy)-5-nitropyridine.

-

Procedure: Dissolve the nitro-pyridine intermediate in a solvent such as ethanol or ethyl acetate. Add a reducing agent, typically a metal catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere, or a chemical reductant like iron powder in acetic acid or stannous chloride (SnCl2). Stir at room temperature until the reaction is complete. Filter off the catalyst (if used) and remove the solvent under reduced pressure to yield the desired this compound.

-

Causality: This reduction converts the nitro group to the primary amine, which is essential for the subsequent coupling step.

-

-

Step 3: Acylation with the Electrophilic Warhead

-

Reactants: this compound and acryloyl chloride.

-

Procedure: Dissolve the amine in an anhydrous aprotic solvent (e.g., dichloromethane or THF) containing a non-nucleophilic base (e.g., triethylamine or DIPEA). Cool the solution in an ice bath. Add acryloyl chloride dropwise to the stirred solution. Allow the reaction to warm to room temperature and proceed until completion. Perform an aqueous workup and purify the final covalent inhibitor product by column chromatography or recrystallization.

-

Causality: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acryloyl chloride to form the stable amide bond, thereby attaching the covalent warhead.

-

The Characterization Cascade: From Enzyme to Cell

A systematic, tiered approach is essential for the efficient evaluation of novel covalent inhibitors. The workflow progresses from simple, high-throughput biochemical assays to more complex and physiologically relevant cellular models.

Biochemical Assays: Quantifying Potency and Kinetics

Protocol 1: In Vitro Kinase Assay for IC50 Determination

-

Objective: To determine the concentration of inhibitor required to reduce kinase activity by 50% (IC50).

-

Methodology (Example: HTRF KinEASE-TK Assay):

-

Reagents: Recombinant kinase (e.g., EGFR T790M/L858R), TK-substrate-biotin, ATP, HTRF detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and XL665-conjugated streptavidin).

-

Procedure: a. Serially dilute the test inhibitor in assay buffer. b. In a 384-well plate, add the inhibitor dilutions, the kinase, and the TK-substrate. c. Pre-incubate the mixture for a defined period (e.g., 60 minutes) to allow for covalent bond formation.[13] d. Initiate the kinase reaction by adding ATP (at a concentration near its Km).[13] e. Incubate for the reaction period (e.g., 30-60 minutes). f. Stop the reaction and add the HTRF detection reagents. g. Incubate to allow for detection complex formation. h. Read the plate on an HTRF-compatible reader.

-

Data Analysis: Calculate the ratio of the two emission signals and plot the percent inhibition against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

Self-Validation: The IC50 value for covalent inhibitors is time-dependent. Running the assay with different pre-incubation times should yield lower IC50 values with longer incubation, confirming time-dependent inhibition.[14]

Protocol 2: Determination of Ki and kinact

-

Objective: To dissect the non-covalent binding affinity from the rate of covalent modification.

-

Methodology (Time-Dependent IC50 Method):

-

Perform the biochemical kinase assay as described in Protocol 1.

-

Crucially, run the assay with multiple, different pre-incubation times between the enzyme and inhibitor (e.g., 5, 15, 30, 60, 120 minutes) before initiating the reaction with ATP.[6]

-

Determine the IC50 value for each pre-incubation time point.

-

Plot the apparent IC50 values over time and fit the data to the equation derived by Krippendorff et al. to calculate Ki and kinact.[6]

-

-

Trustworthiness: This method provides a more complete picture of the inhibitor's mechanism than a single-point IC50 and is essential for structure-activity relationship (SAR) studies of covalent inhibitors.[3]

Cellular Assays: Confirming On-Target Activity

Protocol 3: Western Blot for Cellular Target Inhibition

-

Objective: To measure the inhibition of kinase autophosphorylation in a cellular context.

-

Methodology:

-

Cell Culture: Seed a relevant cancer cell line (e.g., H1975 for EGFR L858R/T790M; MV4-11 for FLT3-ITD) in multi-well plates.[7]

-

Treatment: Treat cells with a serial dilution of the inhibitor for a set time (e.g., 2-4 hours).

-

Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-p-EGFR Tyr1068 or anti-p-FLT3 Tyr591). Subsequently, strip and re-probe the same membrane with an antibody for the total protein level of the kinase and a loading control (e.g., GAPDH or β-actin).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the bands.

-

Analysis: Quantify the band intensities using densitometry. Normalize the phosphorylated kinase signal to the total kinase signal. Plot the percent inhibition of phosphorylation against inhibitor concentration to determine the cellular IC50.

-

-

Causality: A potent IC50 in this assay demonstrates that the compound can cross the cell membrane, engage its intended target, and inhibit its catalytic activity in a complex biological environment.

Protocol 4: Anti-Proliferative Assay

-

Objective: To determine the inhibitor's effect on the growth and viability of cancer cells.

-

Methodology (Example: CellTiter-Glo® Luminescent Cell Viability Assay):

-

Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

-

Dosing: Treat the cells with a serial dilution of the inhibitor. Include a vehicle-only control.

-

Incubation: Incubate the cells for 72 hours under standard cell culture conditions.

-

Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).

-

Reading: Measure luminescence using a plate-reading luminometer.

-

Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

-

-

Self-Validation: To confirm on-target activity, the assay should be run in parallel on a cell line that is not dependent on the target kinase. A significant potency shift (i.e., much higher GI50) in the non-dependent cell line suggests the anti-proliferative effect is target-specific.[9]

Definitive Proof of Covalent Mechanism

Protocol 5: Cellular Washout Assay

-

Objective: To distinguish between reversible and irreversible (covalent) inhibition in cells.[15]

-

Methodology:

-

Treat cells with a high concentration of the inhibitor (e.g., 10x the GI50) for a short period (e.g., 2-4 hours).

-

For the "washout" condition, remove the inhibitor-containing medium, wash the cells extensively with fresh, drug-free medium (e.g., 3-4 times), and then add fresh medium.[15]

-

For the "continuous" condition, simply leave the inhibitor-containing medium on the cells.

-

Allow cells to grow for a further period (e.g., 24-48 hours).

-

Assess the downstream effect, typically by performing a Western blot for target phosphorylation as described in Protocol 3.

-

-

Interpretation: If the inhibition of phosphorylation persists in the "washout" group, it indicates an irreversible, covalent mechanism. If the phosphorylation signal recovers, the inhibition was likely reversible.[15]

Protocol 6: Intact Protein Mass Spectrometry

-

Objective: To directly observe the covalent modification of the target protein.[16]

-

Methodology:

-

Incubation: Incubate the purified recombinant kinase with a slight molar excess of the covalent inhibitor for a sufficient time to ensure complete reaction. Include a control sample of the protein with only the vehicle (e.g., DMSO).

-

Sample Preparation: Desalt the protein-inhibitor mixture to remove non-reacted inhibitor and buffer components.

-

Mass Spectrometry: Analyze the samples by electrospray ionization mass spectrometry (ESI-MS) on a high-resolution instrument (e.g., Q-TOF or Orbitrap).[17]

-

Analysis: Deconvolute the resulting mass spectra to determine the precise molecular weight of the protein. Compare the mass of the inhibitor-treated protein to the vehicle-treated control.

-

-

Trustworthiness: The observation of a mass increase in the treated sample that corresponds exactly to the molecular weight of the inhibitor is the most definitive evidence of covalent bond formation.[16] Testing against a mutant version of the protein where the target cysteine is changed to a non-nucleophilic residue (e.g., Cys797Ala) should show no mass shift, confirming the site of modification.[16]

Structure-Activity Relationship (SAR) and Data-Driven Optimization

The discovery process is an iterative cycle of designing, synthesizing, and testing compounds to build a robust SAR. The goal is to systematically modify the inhibitor structure to improve potency, selectivity, and drug-like properties.

Table 1: Illustrative SAR Data for a Hypothetical Inhibitor Series